molecular formula C20H15N5O B2609821 N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034304-57-7

N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide

Cat. No.: B2609821
CAS No.: 2034304-57-7
M. Wt: 341.374
InChI Key: MUSWPJVKIODCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide: is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of 2,4’-bipyridine-3-carboxaldehyde with quinoxaline-6-carboxylic acid. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It is also being explored for its antimicrobial and antiviral properties .

Industry: In the industrial sector, N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide is used in the development of new materials with specific electronic and optical properties. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide stands out due to its unique bipyridine moiety, which enhances its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its diverse biological activities .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(15-3-4-17-18(12-15)23-11-10-22-17)25-13-16-2-1-7-24-19(16)14-5-8-21-9-6-14/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWPJVKIODCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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